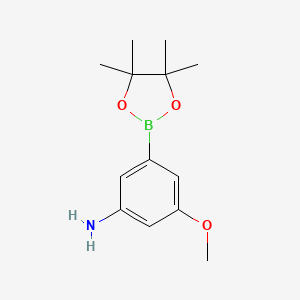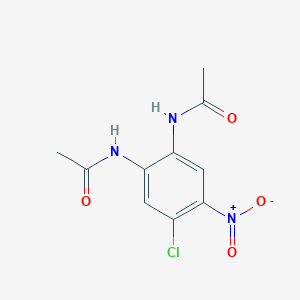
3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid
Übersicht
Beschreibung
3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid is an organosilicon compound widely used in organic synthesis. It is characterized by the presence of two tert-butyldimethylsilyl (TBDMS) groups attached to the benzoic acid core. This compound is known for its stability and utility in various chemical reactions, making it a valuable building block in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid typically involves the protection of hydroxyl groups on the benzoic acid using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The TBDMS groups can be selectively oxidized to form hydroxyl groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The TBDMS groups can be replaced by other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove TBDMS groups.
Major Products Formed
Oxidation: Formation of dihydroxybenzoic acid.
Reduction: Formation of benzyl alcohol or benzaldehyde.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid is utilized in several scientific research fields:
Chemistry: As a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid primarily involves the protection of hydroxyl groups through the formation of stable silyl ethers. The TBDMS groups provide steric hindrance, preventing unwanted side reactions and allowing for selective transformations. The compound’s stability under various reaction conditions makes it an ideal protecting group in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis((tert-butyldimethylsilyl)oxy)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Contains a single TBDMS group and an aldehyde functionality.
tert-Butyldimethylsilanol: A simpler compound with a single TBDMS group attached to a hydroxyl group.
Uniqueness
3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid is unique due to the presence of two TBDMS groups, providing enhanced stability and protection for hydroxyl functionalities. This dual protection allows for more complex synthetic routes and selective transformations compared to similar compounds with single TBDMS groups .
Eigenschaften
IUPAC Name |
3,4-bis[[tert-butyl(dimethyl)silyl]oxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4Si2/c1-18(2,3)24(7,8)22-15-12-11-14(17(20)21)13-16(15)23-25(9,10)19(4,5)6/h11-13H,1-10H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFPRRCCBVQTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)O)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine](/img/structure/B3105540.png)

![6-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3105556.png)




![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B3105596.png)




![Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B3105644.png)
